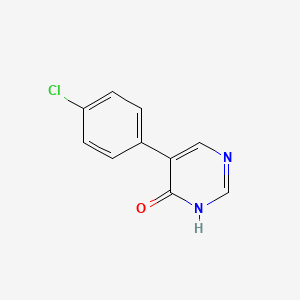

4-Pyrimidinol, 5-(4-chlorophenyl)-

CAS No.: 33258-75-2

Cat. No.: VC16071894

Molecular Formula: C10H7ClN2O

Molecular Weight: 206.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33258-75-2 |

|---|---|

| Molecular Formula | C10H7ClN2O |

| Molecular Weight | 206.63 g/mol |

| IUPAC Name | 5-(4-chlorophenyl)-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)9-5-12-6-13-10(9)14/h1-6H,(H,12,13,14) |

| Standard InChI Key | MRYBHXBVGYPVCA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=CN=CNC2=O)Cl |

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic name 5-(4-chlorophenyl)-4-pyrimidinol derives from the pyrimidine backbone substituted with a hydroxyl group (-OH) at position 4 and a 4-chlorophenyl moiety at position 5. Its molecular formula is CHClNO, with a theoretical molecular weight of 206.63 g/mol (calculated from atomic masses: C=12.01, H=1.01, Cl=35.45, N=14.01, O=16.00) .

Structural Features

-

Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

-

Substituents:

-

4-Hydroxyl Group: Introduces hydrogen-bonding capacity and polarity.

-

5-(4-Chlorophenyl) Group: A hydrophobic, electron-withdrawing substituent influencing electronic distribution and intermolecular interactions.

-

The planar structure of the pyrimidine ring facilitates π-π stacking interactions, while the chloro group enhances lipophilicity, as evidenced by related compounds like 5-(4-chlorophenyl)pyrimidine (logP = 2.5) .

Synthesis and Reactivity

Synthetic Pathways

While no explicit synthesis route for 5-(4-chlorophenyl)-4-pyrimidinol is documented, analogous pyrimidine derivatives suggest feasible strategies:

-

Condensation Reactions: Starting with 4-chloroacetophenone and urea under acidic conditions to form the pyrimidine ring, followed by hydroxylation at position 4.

-

Nucleophilic Substitution: Introducing the 4-chlorophenyl group via Suzuki-Miyaura coupling to a pre-functionalized pyrimidine intermediate .

Reactivity Profile

-

Hydroxyl Group: Susceptible to alkylation, acetylation, or oxidation.

-

Chlorophenyl Group: Participates in electrophilic substitution reactions (e.g., nitration, sulfonation) due to the electron-withdrawing effect of chlorine.

-

Tautomerism: The 4-hydroxyl group may exhibit keto-enol tautomerism, influencing solubility and stability .

Physicochemical Properties

Predicted Properties

Spectroscopic Characteristics

-

IR Spectroscopy: Expected peaks at ~3200 cm (O-H stretch), ~1600 cm (C=N), and ~750 cm (C-Cl) .

-

NMR:

Computational and Toxicity Profiling

ADMET Predictions

| Parameter | Prediction | Tool/Reference |

|---|---|---|

| Bioavailability | Moderate (0.55) | SwissADME |

| Blood-Brain Barrier | Low permeability | Boiled-Egg Model |

| CYP450 Inhibition | Non-inhibitor | PreADMET |

| Ames Toxicity | Non-mutagenic | ProTox-II |

Toxicity Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume